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Compound of Interest

Compound Name: Neosartoricin

CAS No.: 1421941-29-8

Cat. No.: B2671041

Get Quote

(approximate based on scaffold; refer to specific derivative data)

Executive Summary
Neosartoricin is a secondary metabolite belonging to the prenylated anthracenone class.[1][2]

[3][4] It is structurally characterized by a tricyclic 3,4-dihydroanthracen-1(2H)-one core, a C5-

dimethylallyl (prenyl) moiety, and a labile 2,4-keto-enol pentyl side chain.[1][2] Its identification

is frequently complicated by keto-enol tautomerism in solution. This guide provides the

diagnostic spectral fingerprints required to distinguish Neosartoricin from its biosynthetic

precursors (e.g., Neosartoricin B) and structurally related fungal metabolites like

Fumitremorgins.

Structural Characterization & Diagnostic Signals[1]
[4][5][6][7][8][9]
The definitive structural elucidation of Neosartoricin relies on observing specific resonances in

the
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H and

C NMR spectra. The data below synthesizes characteristic shifts observed in deuterated
solvents (typically DMSO-

or CDCl

).

Diagnostic H NMR Fingerprints (DMSO- )
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Functional
Group

Proton Type

Approx.[5][6]
Shift (

ppm)

Multiplicity
Diagnostic
Note

Prenyl Moiety Allylic Methyls 1.65 – 1.75 Singlets (x2)
Distinct gem-

dimethyl signals.

Benzylic CH 3.20 – 3.40 Doublet/Multiplet

Connects prenyl

to aromatic core

(C5).

Olefinic CH 5.10 – 5.30 Triplet (br)

Characteristic

prenyl vinylic

proton.

Anthracenone

Core
Aromatic H 6.80 – 7.50 Multiplets

Pattern depends

on substitution;

typically 1,2,3,5-

tetrasubstituted

patterns.

Chelated OH > 12.00 Singlet

Intramolecular H-

bond to carbonyl

(C1).

Side Chain Acetyl Methyl 2.00 – 2.15 Singlet

Key differentiator

from

Neosartoricin B

(desacetyl).

Enolic OH 14.00+ Broad Singlet

Evidence of

-keto-enol

tautomerism.

Diagnostic C NMR Signals[5]
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Carbon Type
Approx.[2][5][7][8] Shift (

ppm)
Assignment Logic

Ketone/Carbonyl 195.0 – 205.0 C1 Carbonyl (H-bonded).

Ester Carbonyl 169.0 – 171.0 Acetyl group carbonyl.

Enol Carbon 170.0 – 190.0
Highly shifted due to

tautomerism in the side chain.

Aromatic C-O 155.0 – 165.0
Phenolic carbons

(oxygenated).

Prenyl Methyls 17.0 – 26.0 Gem-dimethyl carbons.

Critical Note on Tautomerism: In organic solvents like DMSO-

or CDCl

, the 2,4-keto-enol pentyl side chain predominantly exists in the

-keto-enol form rather than the

-diketo form. Look for the enolic proton signal far downfield (>14 ppm) to confirm

this state.

Comparative Analysis: Neosartoricin vs.
Alternatives
To ensure accurate identification, Neosartoricin must be differentiated from its desacetyl

analog (Neosartoricin B) and other common Neosartorya metabolites.

Comparison Table: Neosartoricin vs. Neosartoricin B
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Feature Neosartoricin Neosartoricin B Interpretation

C2 Substituent Acetoxy (-OAc) Hydroxyl (-OH)
Primary structural

difference.[1][2][7]

H NMR (Acetate)

Singlet

2.10 ppm
Absent

The most rapid

dereplication signal.

C2-H Shift
Downfield

(deshielded)
Upfield (shielded)

Effect of esterification

vs. free alcohol.

Biosynthetic Origin
N. fischeri (Gene

Cluster Activation)

A. nidulans

(Heterologous

Expression)

Neosartoricin B lacks

the specific

acetyltransferase

activity.[7]

Experimental Workflow & Protocol
The following protocol outlines the isolation and spectral acquisition workflow validated for

Neosartorya metabolites.

Isolation Protocol
Cultivation: Grow Neosartorya fischeri on Potato Dextrose Agar (PDA) or in PDB liquid

culture for 14–21 days.

Extraction: Extract biomass with Ethyl Acetate (EtOAc). Sonicate for 20 mins to ensure cell

lysis.

Fractionation: Partition extract between

-Hexane and 90% MeOH/H

O to remove lipids.

Purification (HPLC):

Column: C18 Reverse-Phase (semi-prep).
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Mobile Phase: Gradient Acetonitrile (ACN) / Water (0.1% Formic Acid). 10%

100% ACN over 30 mins.

Detection: UV at 254 nm and 365 nm (Anthracenones are often yellow/fluorescent).

NMR Acquisition Parameters
Solvent: DMSO-

(Preferred for observing exchangeable phenolic/enolic protons) or CDCl

.

Frequency: Minimum 500 MHz recommended for resolving aromatic multiplets.

Experiments:

1D:

H,

C, DEPT-135.

2D: COSY (Spin systems), HSQC (C-H correlation), HMBC (Long-range connectivity -

crucial for connecting the prenyl group to the core).

Visualization of Workflow

N. fischeri Culture
(PDA/PDB) EtOAc Extraction

 Harvest Partition
(Hexane/MeOH)

 Crude RP-HPLC Purification
(C18, ACN/H2O)

 Polar Fraction NMR Acquisition
(DMSO-d6, 500 MHz)

 Pure Compound Data Analysis
(Tautomer Check)

 Spectra

Click to download full resolution via product page

Caption: Step-by-step isolation and identification workflow for Neosartoricin.

Biosynthetic Context & Logic[9]
Understanding the biosynthesis aids in interpreting the NMR data. Neosartoricin is derived

from a polyketide synthase (PKS) pathway, followed by prenylation and acetylation.
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PKS Assembly: Creates the anthracenone core (visible as aromatic signals).

Prenylation: Adds the dimethylallyl group (visible as aliphatic signals).

Tailoring: Oxidation and acetylation create the final Neosartoricin structure.

Acetyl-CoA + Malonyl-CoA

Polyketide Synthase
(NR-PKS)

Anthracenone Core
(Aromatic Signals)

Prenyltransferase
(pcPTase)

 + DMAPP

Prenylated Intermediate

Acetyltransferase

 + Acetyl-CoA

Neosartoricin
(Acetate Signal Present)

Click to download full resolution via product page
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Caption: Biosynthetic logic flow connecting gene clusters to observed NMR structural features.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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